Cas no 1537176-17-2 (tert-butyl 3-chloroazetidine-1-carboxylate)

Tert-butyl 3-chloroazetidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its azetidine scaffold and reactive chloro substituent. The tert-butyloxycarbonyl (Boc) protecting group enhances stability, facilitating handling and storage while allowing selective deprotection under mild acidic conditions. This compound is widely employed in pharmaceutical and agrochemical research for the construction of nitrogen-containing heterocycles. Its rigid azetidine ring contributes to conformational constraint in target molecules, improving binding affinity and metabolic stability. The chloro group offers a reactive site for further functionalization via nucleophilic substitution or cross-coupling reactions. High purity and consistent quality make it a reliable choice for synthetic applications.
tert-butyl 3-chloroazetidine-1-carboxylate structure
1537176-17-2 structure
Product Name:tert-butyl 3-chloroazetidine-1-carboxylate
CAS No:1537176-17-2
MF:C8H14ClNO2
MW:191.655261516571
MDL:MFCD28972404
CID:4608958
PubChem ID:53415292
Update Time:2025-06-09

tert-butyl 3-chloroazetidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-chloroazetidine-1-carboxylate
    • 1-Azetidinecarboxylic acid, 3-chloro-, 1,1-dimethylethyl ester
    • 1-Boc-3-chloroazetidine
    • SY386292
    • F83623
    • EN300-7546491
    • 1537176-17-2
    • MFCD28972404
    • CS-0310825
    • SCHEMBL20893411
    • DB-160191
    • TERT-BUTYL3-CHLOROAZETIDINE-1-CARBOXYLATE
    • MDL: MFCD28972404
    • Inchi: 1S/C8H14ClNO2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5H2,1-3H3
    • InChI Key: YMQQLTWJRJXVEE-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CC(Cl)C1

Computed Properties

  • Exact Mass: 191.0713064g/mol
  • Monoisotopic Mass: 191.0713064g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 29.5Ų

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tert-butyl 3-chloroazetidine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:1537176-17-2)tert-butyl 3-chloroazetidine-1-carboxylate
Order Number:A1221098
Stock Status:in Stock
Quantity:1g/5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:03
Price ($):283/556/940
Email:sales@amadischem.com

Additional information on tert-butyl 3-chloroazetidine-1-carboxylate

Introduction to Tert-butyl 3-chloroazetidine-1-carboxylate (CAS No. 1537176-17-2)

Tert-butyl 3-chloroazetidine-1-carboxylate (CAS No. 1537176-17-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural and chemical properties, plays a crucial role in the synthesis of various bioactive molecules. The presence of both a tert-butyl group and a chloro substituent on the azetidine ring system imparts distinct reactivity and functionality, making it a valuable intermediate in the development of novel therapeutic agents.

The tert-butyl group, known for its steric hindrance and stability, enhances the compound's utility in protecting groups and as a scaffold for further chemical modifications. On the other hand, the 3-chloro moiety introduces electrophilic characteristics, facilitating nucleophilic substitution reactions that are essential for constructing more complex molecular architectures. This combination of features makes tert-butyl 3-chloroazetidine-1-carboxylate a versatile building block in synthetic organic chemistry.

In recent years, there has been a growing interest in azetidine derivatives due to their potential applications in drug discovery. Azetidine rings are five-membered heterocycles that can mimic natural amino acid structures, offering opportunities for designing peptidomimetics with improved pharmacokinetic properties. The carboxylate group in this compound not only serves as a handle for further functionalization but also suggests its potential use in peptide coupling reactions and other biologically relevant processes.

One of the most compelling aspects of tert-butyl 3-chloroazetidine-1-carboxylate is its role in the synthesis of bioactive molecules with therapeutic implications. For instance, researchers have utilized this compound to develop novel inhibitors targeting various enzymatic pathways involved in diseases such as cancer, inflammation, and infectious disorders. The ability to precisely modify the azetidine core allows for the creation of analogs with tailored biological activities, making it an indispensable tool in medicinal chemistry.

The latest advancements in computational chemistry have further enhanced the utility of tert-butyl 3-chloroazetidine-1-carboxylate. Molecular modeling studies have revealed insights into its interactions with biological targets, providing a rational basis for designing more effective drug candidates. These computational approaches have enabled researchers to predict binding affinities and optimize molecular structures, thereby accelerating the drug discovery process.

Moreover, the synthesis of tert-butyl 3-chloroazetidine-1-carboxylate has been refined through innovative methodologies that improve yield and purity. Catalytic processes and green chemistry principles have been employed to develop more sustainable synthetic routes, aligning with global efforts to minimize environmental impact. These advancements not only enhance efficiency but also contribute to the overall cost-effectiveness of producing this valuable intermediate.

In conclusion, tert-butyl 3-chloroazetidine-1-carboxylate (CAS No. 1537176-17-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it an indispensable tool for synthesizing novel bioactive molecules with therapeutic potential. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an even greater role in the development of next-generation drugs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1537176-17-2)tert-butyl 3-chloroazetidine-1-carboxylate
A1221098
Purity:99%/99%/99%
Quantity:1g/5g/10g
Price ($):283/556/940
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